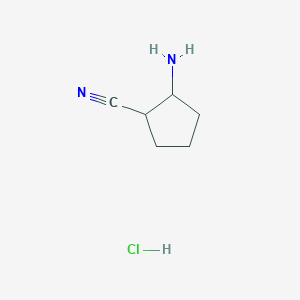
2-Aminocyclopentane-1-carbonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with ammonia and hydrogen cyanide, followed by stereoselective reduction to obtain the desired chiral product. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride may involve high-throughput screening methods for crystallization and purification. Techniques such as ion exchange screening and vapor diffusion are employed to obtain high-quality crystals suitable for further applications .
化学反応の分析
Types of Reactions
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
科学的研究の応用
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular interactions are essential for understanding its full potential in therapeutic applications .
類似化合物との比較
Similar Compounds
Some compounds similar to (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride include:
- (1S,2R)-(+)-Ephedrine Hydrochloride
- (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride
Uniqueness
What sets (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride apart is its specific stereochemistry, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
特性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC名 |
2-aminocyclopentane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-3,8H2;1H |
InChIキー |
JHUCZVWLMPERGO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


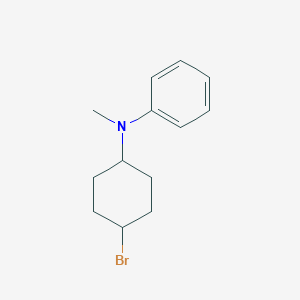
![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
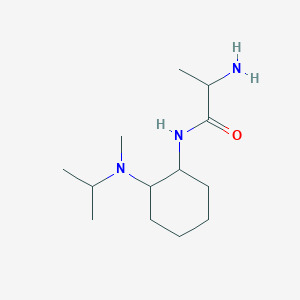
![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
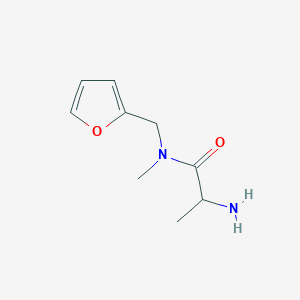
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
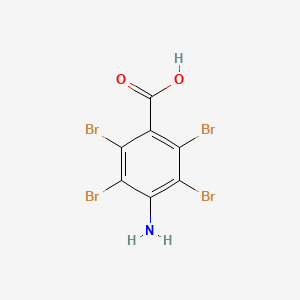
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
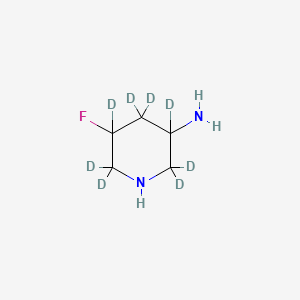
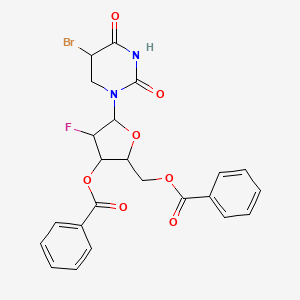
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
